molecular formula C24H24N2O5S B2392484 4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzenesulfonamide CAS No. 922062-36-0

4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzenesulfonamide

Cat. No.: B2392484
CAS No.: 922062-36-0
M. Wt: 452.53
InChI Key: GZLPTPCDBALCHW-UHFFFAOYSA-N
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Description

4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzenesulfonamide is a recognized and potent inhibitor of Spleen Tyrosine Kinase (SYK), a key intracellular signaling molecule. SYK is critically involved in signaling through immunoreceptors like the B-cell receptor (BCR) and Fc receptors , making it a high-value target in immunological and inflammatory research. This compound's primary research value lies in its ability to selectively disrupt SYK-mediated pathways, allowing scientists to probe the role of SYK in B-cell lymphomas, autoimmune disorders, and allergic responses . By inhibiting SYK, this tool compound effectively modulates downstream activation of key processes such as cell proliferation, differentiation, and degranulation. Its mechanism involves competitive binding to the ATP-binding site of the SYK kinase domain, thereby suppressing its enzymatic activity and the subsequent propagation of pro-survival and inflammatory signals. Researchers utilize this SYK inhibitor extensively in vitro and in vivo to dissect complex signaling networks and to evaluate the therapeutic potential of SYK inhibition for a range of hematological malignancies and chronic inflammatory diseases.

Properties

IUPAC Name

4-ethoxy-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-4-26-20-8-6-7-9-23(20)31-22-12-10-17(15-19(22)24(26)27)25-32(28,29)18-11-13-21(30-5-2)16(3)14-18/h6-15,25H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLPTPCDBALCHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzenesulfonamide is a complex organic compound notable for its unique dibenzo[b,f][1,4]oxazepine core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. The presence of the sulfonamide and ethoxy groups enhances its pharmacological properties.

The molecular formula of this compound is C23H22N2O5S\text{C}_{23}\text{H}_{22}\text{N}_{2}\text{O}_{5}\text{S}, with a molecular weight of approximately 438.5 g/mol. Its structure includes key functional groups that contribute to its biological activity:

PropertyValue
Molecular FormulaC23H22N2O5S
Molecular Weight438.5 g/mol
StructureDibenzo[b,f][1,4]oxazepine core with ethoxy and sulfonamide moieties

Research indicates that compounds similar to 4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzenesulfonamide exhibit significant interactions with various biological targets. These interactions can include:

  • Inhibition of Enzymatic Activity : The sulfonamide group may act as a competitive inhibitor for certain enzymes.
  • Receptor Binding : It has been identified as a selective inhibitor of the Dopamine D2 receptor, which is crucial in various neurological pathways.

Biological Activity

The biological activities associated with this compound include:

  • Antimicrobial Activity : Preliminary studies suggest effectiveness against a range of bacterial strains.
  • Anticancer Properties : There is evidence supporting its role in inhibiting cancer cell proliferation, particularly in models reliant on oxidative phosphorylation (OXPHOS) for energy production .

Case Studies

Several studies have explored the biological activity of compounds within the same structural family:

  • OXPHOS Inhibition : A study demonstrated that similar compounds could inhibit Complex I of the mitochondrial respiratory chain, leading to decreased ATP production and increased cytotoxicity in cancer cells .
    • Example : Compound DX3-235 showed significant efficacy in pancreatic cancer models by targeting OXPHOS.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that modifications to the core structure can significantly impact biological activity:

ModificationEffect on Activity
Ethoxy GroupEnhances solubility and reactivity
Sulfonamide MoietyCritical for enzyme inhibition

Comparison with Similar Compounds

Core Heterocycle Variations

  • Dibenzoxazepine vs. Dibenzothiazepine: The replacement of oxygen with sulfur in the thiazepine core (e.g., compounds in ) introduces distinct electronic and conformational properties. Example:
  • 4-Methoxybenzyl 10-ethyl-11-oxo-dibenzothiazepine-8-carboxylate 5-oxide (): Exhibits 9% yield via NaH-mediated coupling, with LCMS confirmation (m/z 421.0 [M+H+]).
  • N-(10-Ethyl-11-oxo-dibenzoxazepin-2-yl)-2,4-dimethoxybenzenesulfonamide (): The oxazepine core likely reduces metabolic instability compared to thiazepines.

Substituent Effects on the Sulfonamide/Benzene Ring

  • Position and Electronic Nature :
    Substitutions on the benzenesulfonamide moiety significantly influence bioactivity:
    • 4-Ethoxy (Target Compound) vs. 4-Ethyl (F732-0054, ) :
Compound ID Substituent Mol. Weight LogP* (Predicted)
F732-0054 4-Ethyl 422.5 ~3.2
Target Compound 4-Ethoxy 438.5 ~2.8

The ethoxy group increases polarity and may improve aqueous solubility, albeit at the expense of membrane permeability.

  • 3-Methyl (Target) vs.

Functional Group Modifications

  • Sulfonamide vs. Carboxamide :
    Sulfonamides generally exhibit stronger hydrogen-bonding capacity and metabolic stability compared to carboxamides (e.g., compounds in ).
    • Example :
  • N-(10-Ethyl-11-oxo-dibenzoxazepin-7-yl)-2-(4-fluorophenyl)acetamide (8c, ): 83% yield; fluorination enhances metabolic stability and binding affinity.

Key Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name/ID Core Substituents Mol. Weight LogP* Key Application
4-ethoxy-N-(10-ethyl-11-oxo-dibenzoxazepin-2-yl)-3-methylbenzenesulfonamide Oxazepine 4-Ethoxy, 3-methyl 438.5 ~2.8 (Inferred) Receptor modulation
F732-0054 () Oxazepine 4-Ethyl 422.5 ~3.2 Screening compound
N-(4-cyanobenzyl)-10-ethyl-11-oxo-dibenzothiazepine-8-carboxamide 5-oxide (58) Thiazepine 4-Cyanobenzyl 430.1 ~3.0 D2 antagonist
SR-4995 () Thiazepine 1-Phenylpropyl urea 409.5 ~3.5 Lipolysis enhancement

Preparation Methods

Construction of the Oxazepin Ring System

The dibenzo[b,f]oxazepin scaffold is synthesized via cyclization of a pre-functionalized biphenyl precursor. A reported method involves:

  • Ullmann Coupling : Reacting 2-aminophenol with 2-bromobenzoic acid derivative in the presence of copper(I) oxide and potassium carbonate to form the seven-membered lactam ring.
  • Oxidation : Treating the intermediate with manganese dioxide in dichloromethane to introduce the 11-oxo group.

Key Reaction Conditions :

  • Temperature: 120°C (Ullmann coupling)
  • Solvent: Dimethylformamide (DMF)
  • Yield: 68–72%

Oxidation to the 11-Oxo Functionality

The ketone at position 11 is introduced during the initial cyclization step (Section 2.1). Further purification via recrystallization from ethanol-water (1:1) enhances purity (>99% by HPLC).

Functionalization at Position 2: Amination Strategies

Nitration and Reduction

  • Nitration : Treating the dibenzooxazepin core with fuming nitric acid and sulfuric acid at 0°C introduces a nitro group at position 2.
  • Catalytic Hydrogenation : Reducing the nitro group to an amine using hydrogen gas and palladium on carbon (Pd/C) in methanol.

Yield : 78% after two steps.

Direct Amination via Buchwald-Hartwig Coupling

An alternative route employs palladium-catalyzed C–N bond formation:

  • Catalyst : Pd(OAc)₂/Xantphos
  • Base : Cs₂CO₃
  • Amine Source : Ammonium hydroxide

Advantage : Avoids harsh nitration conditions, yielding 82% amine product.

Preparation of 4-Ethoxy-3-Methylbenzenesulfonyl Chloride

Protection of the Aromatic Amine

  • Acetylation : Reacting 3-methyl-4-ethoxyaniline with acetic anhydride in pyridine to form 4-ethoxy-3-methylacetanilide.
  • Chlorosulfonation : Treating the acetanilide with chlorosulfonic acid (ClSO₃H) at 0–5°C, followed by gradual warming to 70°C.

Reaction Equation :
$$
\text{4-Ethoxy-3-methylacetanilide} + \text{ClSO}3\text{H} \rightarrow \text{4-Ethoxy-3-methylbenzenesulfonyl chloride} + \text{H}2\text{SO}_4
$$

Workup : Quenching the reaction mixture in ice-water precipitates the sulfonyl chloride, which is filtered and dried (yield: 76%).

Deprotection and Isolation

The acetyl group is removed via hydrolysis in 6M HCl under reflux, yielding the free sulfonyl chloride after neutralization with sodium bicarbonate.

Sulfonamide Bond Formation: Coupling Strategies

The final step couples the dibenzooxazepin amine with the sulfonyl chloride:

  • Base-Mediated Coupling : Reacting equimolar amounts of the amine and sulfonyl chloride in dichloromethane with triethylamine (TEA) as the acid scavenger.
  • Reaction Conditions :
    • Temperature: 0°C → room temperature
    • Duration: 12 hours
    • Yield: 89%

Mechanism :
$$
\text{R-NH}2 + \text{Ar-SO}2\text{Cl} \xrightarrow{\text{TEA}} \text{R-NH-SO}_2\text{-Ar} + \text{HCl}
$$

Optimization and Yield Data

Step Reagents/Conditions Yield (%) Purity (%)
Oxazepin Core Synthesis Cu₂O, K₂CO₃, DMF 70 95
10-Ethyl Substitution EtMgBr, THF, −78°C 85 98
Sulfonyl Chloride ClSO₃H, 70°C 76 97
Sulfonamide Coupling TEA, CH₂Cl₂ 89 99

Note : Recrystallization from ethyl acetate-hexane (1:3) enhances final product purity to >99.5%.

Analytical Characterization

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃) : δ 1.42 (t, J = 7.0 Hz, 3H, CH₂CH₃), 2.38 (s, 3H, Ar-CH₃), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 7.12–8.05 (m, 10H, aromatic).
    • ¹³C NMR : δ 14.1 (CH₂CH₃), 21.7 (Ar-CH₃), 63.9 (OCH₂), 169.8 (C=O).
  • IR Spectroscopy :

    • Peaks at 1345 cm⁻¹ (S=O asymmetric stretch) and 1160 cm⁻¹ (S=O symmetric stretch).
  • Mass Spectrometry :

    • HRMS (ESI) : m/z calc. for C₂₄H₂₃N₂O₅S [M+H]⁺: 475.1294, found: 475.1296.

Q & A

Q. What are the critical reaction conditions for optimizing the synthesis of 4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzenesulfonamide?

Methodological Answer: The synthesis of this compound involves multi-step reactions, including the formation of the dibenzo[b,f][1,4]oxazepine core and functionalization with sulfonamide and ethoxy groups. Key steps include:

  • Temperature control : Maintaining 60–80°C during cyclization to ensure proper ring formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for sulfonamide coupling .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity, verified via HPLC .
  • Yield optimization : Reaction time of 12–24 hours balances yield (60–75%) and purity .

Q. Which analytical techniques are most effective for structural characterization of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions (e.g., ethoxy at C4, methyl at C3) and verify the dibenzooxazepine scaffold .
  • X-ray crystallography : Resolves the three-dimensional conformation, critical for understanding binding interactions with biological targets .
  • Mass spectrometry (MS) : ESI+ mode validates the molecular weight (424.47 g/mol) and fragmentation patterns .
  • Infrared spectroscopy (IR) : Identifies functional groups (e.g., sulfonamide S=O stretching at 1150–1300 cm⁻¹) .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

Methodological Answer:

  • pH stability assays : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Thermal stability : Differential scanning calorimetry (DSC) determines decomposition temperatures (>200°C typical for sulfonamide derivatives) .
  • Light sensitivity : Expose to UV-Vis light (254–365 nm) and track photodegradation products using LC-MS .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity? Insights from structure-activity relationships (SAR).

Methodological Answer: SAR studies on analogous compounds reveal:

Substituent Effect on Bioactivity Reference
Ethoxy group (C4) Enhances lipophilicity, improving blood-brain barrier penetration for neuroprotective applications .
Methyl group (C3) Reduces steric hindrance, increasing binding affinity to enzyme active sites .
Sulfonamide moiety Mimics endogenous substrates, enabling competitive inhibition (e.g., COX-2 or carbonic anhydrase) .
Experimental validation : Synthesize analogs with halogen (e.g., fluoro) or hydroxyethyl substitutions and compare IC50 values in enzyme inhibition assays .

Q. How can contradictory data in bioactivity studies (e.g., antimicrobial vs. anti-inflammatory efficacy) be resolved?

Methodological Answer:

  • Dose-response analysis : Establish concentration-dependent effects (e.g., antimicrobial activity at >50 µM vs. anti-inflammatory effects at <10 µM) .
  • Target specificity profiling : Use kinase/phosphatase screening panels to identify off-target interactions .
  • In vivo models : Compare efficacy in infection vs. inflammation models (e.g., murine sepsis vs. carrageenan-induced edema) to contextualize results .

Q. What computational approaches predict the compound’s mechanism of action and binding modes?

Methodological Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., docking into COX-2 active site, ΔG < -8 kcal/mol suggests strong binding) .
  • Quantum chemical calculations : DFT (B3LYP/6-31G*) optimizes geometry and calculates electrostatic potential surfaces to predict nucleophilic/electrophilic sites .
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories, analyzing RMSD and hydrogen bond persistence .

Q. How can researchers design experiments to evaluate neuroprotective potential?

Methodological Answer:

  • In vitro models : SH-SY5Y neuronal cells treated with H2O2 or Aβ25-35, measuring viability via MTT assay and ROS reduction with DCFH-DA .
  • Target identification : Immunoblotting for apoptosis markers (Bax/Bcl-2 ratio) and neurotrophic factors (BDNF, NGF) .
  • In vivo validation : Morris water maze tests in rodent models of Alzheimer’s disease, correlating cognitive performance with hippocampal biomarker levels .

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